(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine
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Overview
Description
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a nitro group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine typically involves the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Chiral Amine Formation: Introduction of the chiral amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to ensure selective reactions.
- Purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitroso or nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and specificity. The chiral nature of the compound may also result in enantioselective interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-Chloro-2-nitrophenyl)propan-1-amine
- (2R)-2-(4-Bromo-2-nitrophenyl)propan-1-amine
- (2R)-2-(4-Methyl-2-nitrophenyl)propan-1-amine
Uniqueness
The presence of the fluorine atom in (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in improved pharmacokinetic properties and potentially greater efficacy in biological applications.
Properties
IUPAC Name |
(2R)-2-(4-fluoro-2-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTBLZFMHIKYGX-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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